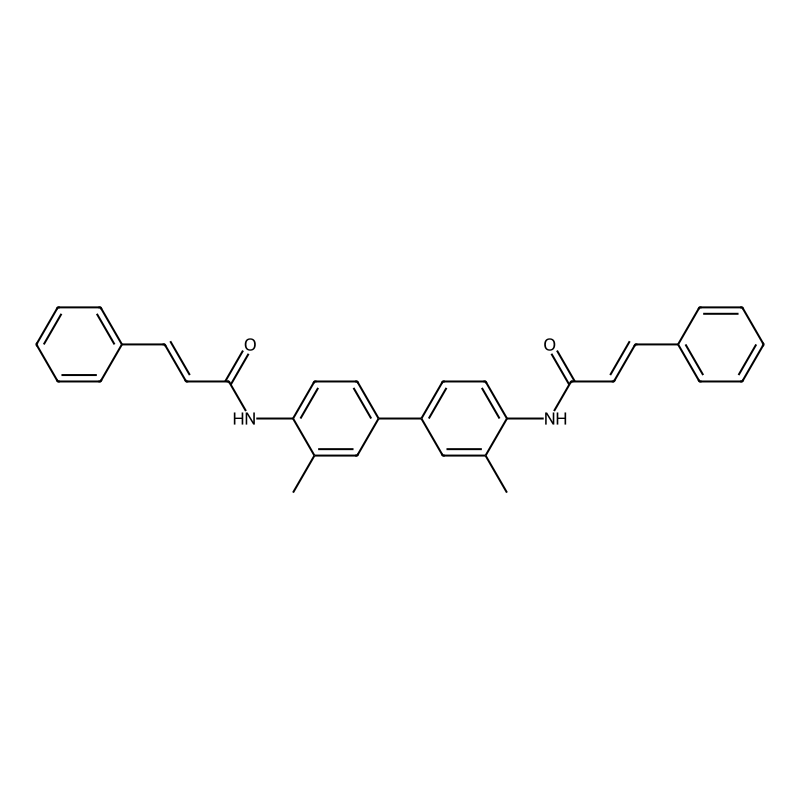

(E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound (E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide is a complex organic molecule characterized by multiple aromatic rings and functional groups. Its structure includes an amide bond, which is significant in biological systems for its role in protein structure and function. The compound’s systematic name reflects its intricate connectivity and stereochemistry, denoting the specific arrangement of atoms that contributes to its unique properties.

The chemical behavior of this compound can be analyzed through various reactions typical of amides and aromatic compounds. Key types of reactions include:

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The presence of electron-rich aromatic rings allows for electrophilic substitution reactions, which can modify the compound's structure.

- Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules by releasing small molecules such as water.

Enzymatic reactions involving this compound may also occur, particularly in metabolic pathways where similar structures are common.

The biological activity of (E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide has been explored through various studies. Its potential therapeutic roles include:

- Anticancer Activity: Compounds with similar structures often exhibit cytotoxic effects against cancer cell lines.

- Anti-inflammatory Properties: The presence of certain functional groups may contribute to anti-inflammatory mechanisms.

- Antioxidant Effects: This compound may scavenge free radicals, mitigating oxidative stress in biological systems.

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can provide insights into its potential biological activities based on structural features .

Synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Amide Bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative under coupling conditions (e.g., using coupling agents like EDC).

- Aromatic Substitution Reactions: Electrophilic aromatic substitution can introduce additional substituents onto the aromatic rings.

- Rearrangements or Modifications: Further modifications may involve rearrangements or functional group transformations to achieve the desired structure.

The synthesis requires careful control of reaction conditions to maintain the stereochemistry and yield high-purity products.

This compound has potential applications in various fields:

- Pharmaceuticals: As a candidate for drug development targeting cancer or inflammatory diseases.

- Material Science: Due to its unique chemical structure, it may be useful in developing advanced materials with specific properties.

- Biotechnology: Its interactions with biological systems could be explored for biocatalysis or as probes in biochemical assays.

Interaction studies focus on understanding how this compound interacts with biological macromolecules, such as proteins and nucleic acids. Techniques used include:

- Molecular Docking Studies: To predict binding affinities and orientations within target proteins.

- In Vitro Assays: Evaluating the effect on cell viability, proliferation, and apoptosis mechanisms.

- Structure-Activity Relationship Analysis: Identifying how structural variations influence biological activity.

Such studies are crucial for elucidating mechanisms of action and optimizing therapeutic efficacy.

Similar Compounds

Several compounds share structural features with (E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide, highlighting its uniqueness:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Known for its mGluR5 antagonistic activity |

| Phenylbutazone | Contains a phenyl group | Used as an anti-inflammatory drug |

| N-(4-Hydroxyphenyl)acetamide | Simple acetamide structure | Exhibits analgesic properties |

These compounds illustrate diverse biological activities and applications, emphasizing the importance of structural nuances in determining functionality.